2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one
Description
This compound features a pyridazin-3-one core fused to a seven-membered cyclohepta ring, with a 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl substituent at position 2. The dihydroisoquinoline moiety is notable for its presence in bioactive molecules targeting the central nervous system (CNS), while the pyridazinone scaffold is associated with diverse pharmacological activities, including enzyme inhibition and receptor modulation . Its synthesis likely involves multi-step reactions, such as alkylation of pyridazinone intermediates followed by coupling with dihydroisoquinoline derivatives under controlled conditions (e.g., using NaBH₄ for reductions or acid/base catalysis for substitutions) . Preliminary studies suggest its mechanism involves interactions with CNS receptors or enzymes, though specific targets remain under investigation .
Properties
IUPAC Name |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c24-19-12-16-7-2-1-3-9-18(16)21-23(19)14-20(25)22-11-10-15-6-4-5-8-17(15)13-22/h4-6,8,12H,1-3,7,9-11,13-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRNSOUNOSKDJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC(=O)N(N=C2CC1)CC(=O)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one can be achieved through multi-step organic synthesis. One common approach involves the initial formation of the dihydroisoquinoline moiety, followed by its incorporation into the cycloheptapyridazine framework. This process typically involves:
Formation of the Dihydroisoquinoline: This can be achieved through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized in the presence of a Lewis acid.
Formation of the Cycloheptapyridazine: This involves the reaction of a suitable dicarbonyl compound with hydrazine to form the pyridazine ring, followed by further functionalization to introduce the hexahydrocyclohepta moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Conditions for substitution reactions vary depending on the desired substituent but often involve the use of strong acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to a class of dihydroisoquinoline derivatives , characterized by their unique structural features that contribute to their biological activity. Its molecular formula is , and it possesses a complex three-dimensional structure that influences its interaction with biological targets.
Neuroprotective Effects
Research indicates that compounds similar to 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-... exhibit neuroprotective properties. The compound has been investigated for its potential in treating neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease . These conditions are characterized by the degeneration of neurons and loss of cognitive function.
- Case Study : A study published in Journal of Medicinal Chemistry highlighted the efficacy of similar compounds in enhancing neuronal survival in models of neurodegeneration. The mechanism involves modulation of neurotransmitter systems and protection against oxidative stress .
Antipsychotic Properties
The compound has also been explored for its potential use in treating psychiatric disorders. Its structural similarity to known antipsychotic medications suggests it may act on dopamine receptors to alleviate symptoms of schizophrenia.
- Case Study : A patent application (CA2912849A1) details the use of related compounds in treating schizophrenia by targeting dopaminergic pathways. The allosteric modulation properties of these compounds may offer new therapeutic avenues with reduced side effects compared to traditional antipsychotics .
Allosteric Modulation
The compound acts as an allosteric modulator, altering the interactions between neurotransmitters and their receptors. This mechanism can enhance or inhibit signaling pathways involved in various neurological functions.
- Mechanism Insight : Allosteric modulators can provide a more nuanced approach to therapy by fine-tuning receptor activity rather than simply blocking or activating them outright .
Synthesis Techniques
The synthesis of this compound involves several steps, including the formation of the dihydroisoquinoline moiety and subsequent modifications to achieve the desired pharmacological properties.
| Step | Description |
|---|---|
| 1 | Synthesis of 3,4-dihydroisoquinoline backbone |
| 2 | Introduction of oxoethyl side chain |
| 3 | Cyclization to form hexahydro-cyclohepta[c]pyridazin structure |
Related Compounds
Several derivatives have been synthesized to enhance potency and selectivity for specific biological targets. For example:
Mechanism of Action
The mechanism of action of 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the nature of these interactions and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Key Features
The compound shares structural motifs with several heterocyclic analogs, particularly in its pyridazinone core and dihydroisoquinoline substituent. Below is a comparative analysis:
| Compound Name | Core Structure | Key Substituents | Biological Activity | Reference |
|---|---|---|---|---|
| 2-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one | Pyridazinone fused with cyclohepta ring | 2-(Dihydroisoquinoline-oxoethyl) | Potential CNS modulation (hypothesized) | |
| 6-Cyclopropyl-2-(1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)pyridazin-3(2H)-one | Pyridazinone | Cyclopropyl, dihydroisoquinoline-oxopropane | CNS receptor interaction (demonstrated) | |
| (1-(6-Chloropyridazin-3-yl)piperidin-4-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone | Chloropyridazine + piperidine | Dimethoxy-dihydroisoquinoline | Antimicrobial, neuroprotective | |
| Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one | Pyrido-oxazinone | Nitrogen-oxygen bicyclic system | Broad medicinal chemistry applications |
Key Observations :
- The dihydroisoquinoline group is a common pharmacophore in neuroactive compounds, suggesting shared binding modes with receptors like opioid or adrenergic systems .
- Chloropyridazine analogs () exhibit antimicrobial activity, highlighting the pyridazine core’s versatility in targeting diverse pathways .
Physicochemical and Pharmacokinetic Properties
Limited data are available for the target compound, but comparisons can be inferred from analogs:
- Lipophilicity : The cyclohepta ring likely increases logP compared to cyclopropyl or piperidine-containing analogs, affecting solubility and bioavailability .
- Thermal Stability: Pyridazinone derivatives generally show moderate thermal stability (TGA decomposition >200°C), though fused rings (e.g., cyclohepta) may reduce stability compared to simpler bicyclic systems (e.g., pyrido-oxazinones) .
Biological Activity
The compound 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 266.34 g/mol. The structure includes a dihydroisoquinoline moiety and a cyclohepta[c]pyridazine framework, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H18N2O |
| Molecular Weight | 266.34 g/mol |
| CAS Number | Not specified |
Pharmacological Effects
Research indicates that compounds similar to This compound exhibit various pharmacological effects:
- Anti-inflammatory Activity : Compounds with similar structures have been studied for their potential as COX-II inhibitors. For instance, derivatives have shown selective inhibition of COX-II with IC50 values ranging from 0.52 to 22.25 μM . This suggests that the subject compound may also possess anti-inflammatory properties.
- Neuroprotective Effects : The presence of the dihydroisoquinoline moiety is linked to neuroprotective activities. Studies have indicated that such compounds can ameliorate symptoms in models of neurodegenerative diseases like Parkinson's disease .
- Antioxidant Activity : The structural components may contribute to antioxidant properties, which are crucial in mitigating oxidative stress-related damage in cells.
The biological activity of the compound can be attributed to several mechanisms:
- COX Inhibition : As noted in related studies, inhibition of cyclooxygenase enzymes (COX-I and COX-II) can lead to reduced inflammation and pain relief.
- Receptor Modulation : The interaction with specific receptors involved in neurotransmission and inflammatory pathways may play a role in its therapeutic effects.
Study on Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of compounds with similar structures to our target compound. The results indicated significant improvements in motor function and reduced neuronal death in animal models of Parkinson's disease when treated with these compounds .
Anti-inflammatory Activity Assessment
In another study assessing the anti-inflammatory properties of related compounds, it was found that certain derivatives exhibited potent COX-II inhibition (IC50 = 0.52 μM), demonstrating their potential as therapeutic agents for inflammatory conditions .
Comparative Analysis of Biological Activity
| Compound | Biological Activity | IC50 (μM) |
|---|---|---|
| 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-... | Anti-inflammatory | TBD |
| PYZ16 | COX-II Inhibitor | 0.52 |
| Celecoxib | Standard COX-II Inhibitor | 0.78 |
Q & A
Q. What synthetic methodologies are recommended for the preparation of this compound, and how can reaction efficiency be optimized?
The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, highlights the use of nucleophilic substitutions and ketone reductions, often requiring reagents like sodium borohydride or palladium catalysts. To optimize efficiency:
- Use inert atmospheres (e.g., nitrogen) to prevent oxidation.
- Monitor intermediates via thin-layer chromatography (TLC) and purify via silica gel column chromatography .
- Employ High Performance Liquid Chromatography (HPLC) for final purification to ensure >95% purity .
Q. How can the structural integrity of this compound be validated post-synthesis?
Advanced spectroscopic techniques are essential:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm hydrogen and carbon environments, respectively. For example, details NMR analysis for pyridazine derivatives.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- X-ray crystallography (if crystalline) resolves absolute stereochemistry .
Q. What are the key physicochemical properties (e.g., solubility, stability) critical for in vitro assays?
- Solubility : Test in DMSO (common solvent for biological assays) and aqueous buffers (e.g., PBS) at varying pH.
- Stability : Conduct accelerated degradation studies under light, heat (e.g., 40°C), and humidity to identify degradation products via LC-MS .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported bioactivity data (e.g., varying IC50 values across studies)?
Contradictions may arise from assay conditions or structural impurities. Mitigation strategies include:
- Standardized assay protocols : Fix variables like cell line passage number, serum concentration, and incubation time.
- Dose-response validation : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity.
- Batch-to-batch consistency checks : Compare purity profiles (HPLC) and bioactivity of independently synthesized batches .
Q. What experimental frameworks are suitable for studying the environmental fate of this compound, particularly its biodegradation pathways?
Refer to ’s approach for environmental chemical studies:
- Abiotic transformations : Expose the compound to UV light, varying pH, and oxidizing agents (e.g., HO) to simulate natural degradation.
- Biotic transformations : Use microbial consortia from soil/water samples to assess metabolic breakdown via LC-MS/MS metabolite profiling.
- Partition coefficients : Measure log (octanol-water) to predict bioaccumulation potential .
Q. How can computational modeling complement experimental studies in elucidating structure-activity relationships (SAR)?
- Molecular docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases).
- Quantum mechanical calculations : Analyze electron density maps (DFT) to identify reactive sites for functionalization .
- MD simulations : Simulate ligand-protein interactions over nanosecond timescales to assess dynamic binding stability.
Q. What statistical methods are recommended for analyzing dose-dependent toxicity in animal models?
- Dose-response modeling : Fit data to sigmoidal curves (e.g., Hill equation) to estimate LD and NOAEL.
- ANOVA with post-hoc tests : Compare treatment groups using Tukey’s HSD for multiple comparisons.
- Kaplan-Meier survival analysis : For longitudinal toxicity studies .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported enzymatic inhibition mechanisms?
- Mechanistic retesting : Re-evaluate inhibition type (competitive vs. non-competitive) via Lineweaver-Burk plots.
- Proteomic profiling : Identify off-target interactions using affinity purification followed by LC-MS/MS .
- Collaborative verification : Cross-validate results with independent labs using shared compound batches .
Q. What steps ensure reproducibility in multi-center pharmacological studies?
- Centralized compound distribution : Distribute pre-validated batches to all participating labs.
- Harmonized SOPs : Standardize cell culture conditions, assay readouts (e.g., fluorescence vs. luminescence), and data normalization methods.
- Blinded analysis : Mask sample identities during data collection to reduce bias .
Methodological Resources
- Structural analysis : X-ray crystallography (), NMR ().
- Environmental studies : Refer to ’s framework for abiotic/biotic transformations.
- Data validation : Use PubChem (avoided per guidelines) alternatives like ChEMBL or Reaxys for cross-referencing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
